molecular formula C12H16O B1593552 Cyclopentyl(phenyl)methanol CAS No. 4397-01-7

Cyclopentyl(phenyl)methanol

Cat. No.: B1593552
CAS No.: 4397-01-7
M. Wt: 176.25 g/mol
InChI Key: NHOWGKLPKLMKGL-UHFFFAOYSA-N
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Description

Cyclopentyl(phenyl)methanol is an organic compound with the molecular formula C12H16O. It consists of a cyclopentyl group attached to a phenyl group via a methanol moiety. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(phenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentyl phenyl ketone. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclopentyl(phenyl)ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to cyclopentyl(phenyl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentyl(phenyl)ketone.

    Reduction: Cyclopentyl(phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of cycloalkane and aromatic moieties with biological systems.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Cyclopentyl(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, while the cyclopentyl group can affect the compound’s overall hydrophobicity and steric properties.

Comparison with Similar Compounds

    Cyclopentylmethanol: Lacks the phenyl group, resulting in different chemical and physical properties.

    Phenylmethanol (Benzyl alcohol): Lacks the cyclopentyl group, affecting its reactivity and applications.

    Cyclohexyl(phenyl)methanol: Contains a cyclohexyl group instead of a cyclopentyl group, leading to differences in steric effects and reactivity.

Uniqueness: Cyclopentyl(phenyl)methanol is unique due to the combination of a cyclopentyl group and a phenyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

cyclopentyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWGKLPKLMKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311738
Record name cyclopentyl(phenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4397-01-7
Record name NSC245102
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Record name cyclopentyl(phenyl)methanol
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Record name Cyclopentyl(phenyl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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